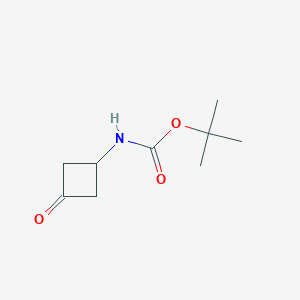

Tert-butyl 3-oxocyclobutylcarbamate

Overview

Description

tert-Butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9) is a biochemical reagent with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It features a cyclobutane ring substituted with a ketone group and a tert-butyl carbamate moiety. This compound is widely used in organic synthesis, particularly as a protected amine intermediate in pharmaceutical and agrochemical research. Its structural rigidity and reactivity make it valuable for constructing complex molecules with defined stereochemistry .

Preparation Methods

The synthesis of tert-butyl 3-oxocyclobutylcarbamate involves several steps. One common method starts with 3-oxocyclobutanecarboxylic acid as the raw material. The process includes chlorination, substitution, and rearrangement reactions . Another method involves protecting the compound IV to generate compound III, performing Hofmann degradation to obtain compound II, and finally deprotecting to obtain the desired compound . These methods are advantageous due to their low cost, mild reaction conditions, and environmental friendliness .

Chemical Reactions Analysis

Tert-butyl 3-oxocyclobutylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include dichloromethane, ethanol, concentrated sulfuric acid, and tributyl orthoformate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-oxocyclobutylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects . The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Ketone Carbamates: Ring Size Effects

The reactivity and applications of tert-butyl 3-oxocyclobutylcarbamate are influenced by its four-membered cyclobutane ring . Key comparisons with larger cyclic analogs include:

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0)

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : ~199.24 g/mol

- Similarity Score : 1.00 (self-reference)

- Key Differences :

tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)

- Molecular Formula: C₁₁H₁₉NO₃

- Molecular Weight : ~213.27 g/mol

- Similarity Score : 0.98

- Key Differences :

Acyclic vs. Cyclic Analog: tert-Butyl (3-oxobutyl)carbamate

- CAS : 54614-95-8

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Similarity Score : 0.89 (structural similarity to cyclic analogs)

- Key Differences :

Substituted Cyclobutane Derivatives

tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate

tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

- Increased steric bulk may hinder reactions requiring sterically accessible ketones .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* | Key Feature |

|---|---|---|---|---|---|

| This compound | 154748-49-9 | C₉H₁₅NO₃ | 185.22 | Reference | Cyclobutane ring, strained ketone |

| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | C₁₀H₁₇NO₃ | ~199.24 | 1.00 | Cyclopentane, reduced strain |

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | C₁₁H₁₉NO₃ | ~213.27 | 0.98 | Cyclohexane, high stability |

| tert-Butyl (3-oxobutyl)carbamate | 54614-95-8 | C₉H₁₇NO₃ | 187.24 | 0.89 | Acyclic, flexible backbone |

| tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate | - | C₁₆H₂₀FNO₃ | 293.33 | - | Fluorophenyl substituent |

*Similarity scores relative to tert-Butyl (3-oxocyclopentyl)carbamate .

Biological Activity

Tert-butyl 3-oxocyclobutylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound contains a cyclobutane ring, a carbamate functional group, and a tert-butyl moiety. The presence of the cyclobutane structure is particularly noteworthy as it can influence the compound's interaction with biological targets. The molecular formula for this compound is with a molecular weight of approximately 185.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that compounds with similar structural characteristics exhibit:

- Anticancer Activity : Research indicates that cyclobutane derivatives can inhibit enzymes associated with cancer progression, potentially leading to reduced tumor growth.

- Antimicrobial Properties : Some studies have shown that carbamate derivatives possess antimicrobial activity, making them candidates for further exploration in combating resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound includes considerations such as absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- High Gastrointestinal Absorption : The compound is expected to have good GI absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It has been indicated that this compound may be capable of crossing the blood-brain barrier, which is crucial for the treatment of central nervous system disorders.

Case Study 1: Anticancer Activity

A study conducted on similar cyclobutane derivatives revealed that they exhibited significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was proposed to involve the inhibition of specific kinases involved in cell proliferation pathways.

| Compound Name | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 5.2 | EGFR |

| This compound | 6.1 | AKT |

| Compound B | 4.8 | mTOR |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Cyclobutanone : Cyclobutanone is synthesized through ring-closing reactions involving appropriate precursors.

- Carbamoylation : The cyclobutanone undergoes carbamoylation using tert-butyl carbamate under acidic conditions.

- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-oxocyclobutylcarbamate, and how can reaction conditions be optimized?

Methodology:

- Asymmetric Mannich Reaction : A robust method for synthesizing chiral carbamates. Use tert-butyl carbamate precursors with ketones or aldehydes under catalytic conditions (e.g., organocatalysts or metal complexes). For example, asymmetric Mannich reactions with Mo(CO)₆ as a catalyst achieve high enantioselectivity in epoxidation reactions .

- Experimental Design : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, using 1,2-dichloroethane as a solvent enhances reaction efficiency in cyclododecatriene epoxidation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (tert-butyl methyl ether) to isolate the product .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodology:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and cyclobutyl carbonyl (δ ~200 ppm for C=O). Dynamic NMR at low temperatures (e.g., −40°C) resolves conformational isomerism .

- X-ray Crystallography : Resolve axial vs. equatorial tert-butyl positioning in solid-state structures. Explicit solvent modeling in DFT calculations improves agreement with experimental data .

- GC/MS Analysis : Verify purity and detect volatile byproducts (e.g., tert-butyl alcohol) using splitless injection and electron ionization .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

Methodology:

- Thermal Stability : Store at ≤−20°C in inert atmospheres (N₂/Ar) to prevent decomposition. Avoid exposure to heat or UV light, which can cleave the carbamate bond .

- Chemical Stability : Protect from strong acids/bases (risk of tert-butyl cleavage) and oxidizing agents (risk of cyclobutane ring oxidation) .

- Packaging : Use amber glass vials with PTFE-lined caps to minimize moisture ingress .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound derivatives?

Methodology:

- Transition-State Analysis : Study enantioselective pathways using density functional theory (DFT). For example, tert-butyl carbamates synthesized via asymmetric Mannich reactions involve chair-like transition states with π-π stacking interactions .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., nucleophilic attack on the carbonyl) using deuterated substrates .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodology:

- Reproducibility Checks : Replicate procedures with strict control of humidity, oxygen levels, and catalyst batch variations .

- Meta-Analysis : Compare NMR shifts across studies (e.g., tert-butyl C–H signals vary by ±0.1 ppm due to solvent anisotropy) .

- Error Source Identification : Use LC-MS to detect trace impurities (e.g., residual tert-butyl hydroperoxide) that skew yields .

Q. What advanced applications exist for this compound in drug discovery or materials science?

Methodology:

- Proteolysis-Targeting Chimeras (PROTACs) : Incorporate the carbamate as a linker for E3 ligase recruitment. Optimize steric bulk to enhance target protein degradation .

- Polymer Design : Integrate tert-butyl carbamates into polyimides to increase free volume and gas permeability (e.g., CO₂/N₂ separation membranes) .

Properties

IUPAC Name |

tert-butyl N-(3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPTFKSPUTESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633469 | |

| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-49-9 | |

| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-oxocyclobutylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.